molecular formula C11H13NO2 B14806501 5-(Aminomethyl)-2-cyclopropoxybenzaldehyde

5-(Aminomethyl)-2-cyclopropoxybenzaldehyde

Cat. No.: B14806501
M. Wt: 191.23 g/mol
InChI Key: CRIUUQXCBXUYHJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-cyclopropoxybenzaldehyde is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-cyclopropoxybenzaldehyde typically involves the reaction of 2-cyclopropoxybenzaldehyde with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-2-cyclopropoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-furanmethanol
  • 5-(Aminomethyl)-2-furancarboxylic acid
  • 5-(Aminomethyl)-2-thiouridine

Uniqueness

5-(Aminomethyl)-2-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(aminomethyl)-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C11H13NO2/c12-6-8-1-4-11(9(5-8)7-13)14-10-2-3-10/h1,4-5,7,10H,2-3,6,12H2

InChI Key

CRIUUQXCBXUYHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)CN)C=O

Origin of Product

United States

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